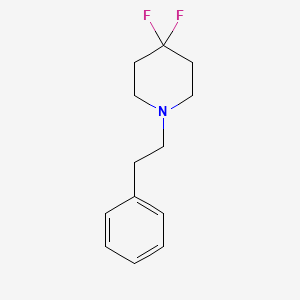

![molecular formula C26H26ClN5O2 B2601931 7-(4-(4-chlorobenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040650-11-0](/img/structure/B2601931.png)

7-(4-(4-chlorobenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

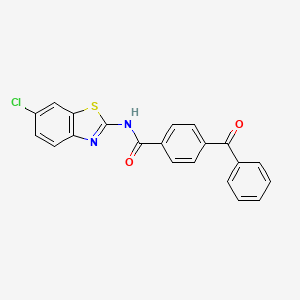

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyrazolo[4,3-c]pyridin-3(5H)-one ring, and a phenyl ring . The presence of these functional groups suggests that this compound might have interesting chemical and biological properties.

Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through condensation reactions . For example, 1-p-chlorobenzyl-piperazine can be condensed with 2-chloro-5-oxo-6-carbethoxy-8-ethyl-5,8-dihydro-pyrido- (2,3-d)pyrimidine to yield a related compound .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the piperazine ring might undergo reactions with acids and bases, while the phenyl ring might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a piperazine ring might confer basicity, while the presence of a phenyl ring might increase hydrophobicity .Applications De Recherche Scientifique

G Protein-Biased Dopaminergics Discovery

One study explored the synthesis and pharmacological characterization of compounds with a pyrazolo[1,5-a]pyridine substructure, leading to the discovery of high-affinity dopamine receptor partial agonists. These compounds exhibit a preference for activating G proteins over β-arrestin recruitment at dopamine D2 receptors, indicating potential as novel therapeutics for psychiatric disorders. The study demonstrated the antipsychotic activity of a representative compound in vivo, highlighting the structural and functional selectivity relationships at dopamine D2 receptors (Möller et al., 2017).

Synthesis and Receptor Binding Assays

Another research effort focused on the synthesis of pyrazolo[1,5-α]pyridine derivatives and their evaluation through in vitro receptor binding assays. The study identified compounds with significant affinity for dopamine D4 receptors, suggesting potential applications as dopamine receptor ligands. This research sheds light on the molecular design strategies for targeting specific dopamine receptors (Guca, 2014).

Glycine Transporter 1 Inhibitor Identification

Research into central nervous system disorders led to the identification of a structurally diverse compound as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This compound demonstrated favorable pharmacokinetics, potent GlyT1 inhibitory activity, and elicited an increase in cerebrospinal fluid glycine concentration in rats, suggesting its utility in treating disorders related to glycine dysregulation (Yamamoto et al., 2016).

Molecular Docking and Screening for Antimicrobial Activity

A study involving the synthesis of novel pyridine and fused pyridine derivatives, followed by in silico molecular docking screenings, revealed moderate to good binding energies with target proteins. These compounds exhibited antimicrobial and antioxidant activities, demonstrating the potential for developing new therapeutic agents based on pyridine derivatives (Flefel et al., 2018).

Mycobacterium tuberculosis GyrB Inhibitors

The design and synthesis of thiazole-aminopiperidine hybrid analogues resulted in compounds showing in vitro and in vivo activity against Mycobacterium tuberculosis. These findings underscore the potential of such compounds in developing new antituberculosis treatments (Jeankumar et al., 2013).

Propriétés

IUPAC Name |

7-[4-[(4-chlorophenyl)methyl]piperazine-1-carbonyl]-5-ethyl-2-phenylpyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClN5O2/c1-2-29-17-22(24-23(18-29)26(34)32(28-24)21-6-4-3-5-7-21)25(33)31-14-12-30(13-15-31)16-19-8-10-20(27)11-9-19/h3-11,17-18H,2,12-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQCWCUXJPJFLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

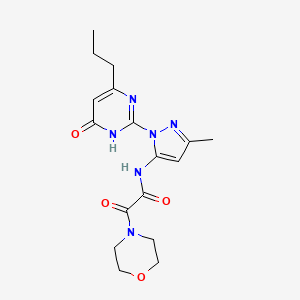

![[1-(3-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](2-phenylethyl)amine](/img/structure/B2601850.png)

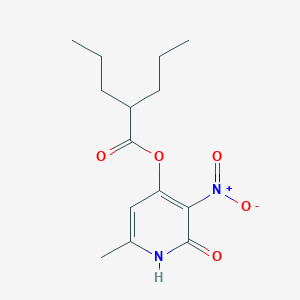

![1-(2-methylphenyl)-N-[3-(propan-2-yl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2601851.png)

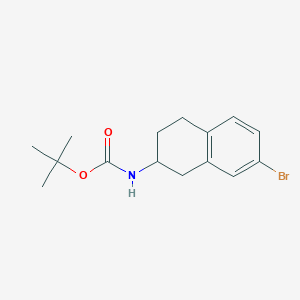

![8-(4-fluorophenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2601856.png)

![4-[3-(4-Cyclopropylpiperidin-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B2601858.png)

![6-ethyl-7-hydroxy-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one](/img/structure/B2601863.png)

![Methyl 4-{[methyl(phenyl)carbamoyl]amino}benzoate](/img/structure/B2601864.png)

![N-(2,5-dimethoxyphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2601868.png)

![2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2601870.png)

![7-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2601871.png)